5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound with the molecular formula and a molecular weight of 153.14 g/mol. This compound is characterized by its unique structural features, including a pyridazine ring and carboxylic acid functional group, which contribute to its biological activity and potential applications in various fields. It is primarily derived from natural sources such as Cordyceps bassiana and has been studied for its anti-inflammatory properties .
5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be synthesized through various chemical methods, often starting from simpler pyridazine derivatives. It is also found in certain fungi, which have garnered interest due to their bioactive compounds.
This compound belongs to the class of heterocyclic organic compounds, specifically the pyridazines. Pyridazines are known for their diverse biological activities, making them significant in medicinal chemistry and drug development.
The synthesis of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be achieved through several methods. A common approach involves the oxidation of 2,6-dimethylpyridine-3,5-dicarboxylic acid using oxidizing agents under controlled conditions. Other methods may include the use of thionyl chloride in methanol to facilitate esterification reactions .
The molecular structure of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid features a pyridazine ring with a methyl group at the 5-position and a keto group at the 6-position. The carboxylic acid group is located at the 3-position, contributing to its acidity and reactivity.
5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid primarily involves its interaction with cellular pathways related to inflammation and oxidative stress. The compound has been shown to inhibit AP-1-mediated luciferase activity, suggesting its role in modulating gene expression related to inflammatory responses.
The compound's pharmacokinetics indicate that it exhibits a significant anti-inflammatory effect through biochemical pathways that reduce oxidative stress markers in cells .
5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is typically presented as a crystalline solid. Specific physical properties such as melting point and solubility data are not extensively documented but are crucial for practical applications.
Key chemical properties include:
Relevant analyses indicate high gastrointestinal absorption potential based on its structure .
5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
This compound exemplifies the significance of heterocyclic compounds in both academic research and practical applications across different scientific domains.
Pyridazine, a six-membered heterocycle featuring two adjacent nitrogen atoms, has served as a privileged scaffold in medicinal chemistry since the mid-20th century. Its partially saturated variant, dihydropyridazine, emerged later as a critical pharmacophore due to enhanced electronic properties and conformational flexibility. Early exploration focused on cardiovascular applications (e.g., hydralazine derivatives), but recent decades have witnessed significant diversification. The discovery of 3,6-disubstituted pyridazines as cyclin-dependent kinase (CDK) inhibitors marked a turning point, exemplified by compounds exhibiting nanomolar IC50 values against CDK2 (e.g., 20.1 nM for methyltetrahydropyran-substituted analogues) . These advancements underscore the scaffold’s capacity for targeted cancer therapy, particularly against breast cancer cell lines (T-47D, MDA-MB-231) . The non-fused dihydropyridazine core, as found in 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, offers distinct advantages: synthetic versatility for library generation, defined hydrogen-bonding capacity crucial for target engagement, and tunable physicochemical properties .
The bioactivity and physicochemical behavior of dihydropyridazines are profoundly modulated by substituents at key positions. The 5-methyl and 3-carboxylic acid groups in 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 66909-27-1) exemplify strategic modifications with specific roles:
Lipophilicity Control: While increasing LogP slightly compared to hydrogen (Table 2), the methyl group generally maintains favorable aqueous solubility, balancing permeation and solubility [3] [7].
3-Carboxylic Acid Group (C3):
Table 1: Core Molecular Characteristics of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid
Property | Value/Descriptor | Source/Reference |
---|---|---|
CAS Registry Number | 66909-27-1 | [3] |
Molecular Formula | C7H7NO3 | [1] [3] |
Molecular Weight | 153.14 g/mol | [3] |
SMILES Notation | CC1=CC(=CNC1=O)C(=O)O | [3] [6] |
Key Functional Groups | 6-Oxo (lactam), 5-Methyl, 3-Carboxylic acid | [1] [3] |
Storage Recommendations | Inert atmosphere, room temperature | [3] |
Table 2: Comparative Impact of Key Substituents on Dihydropyridazine Properties
Substituent | Primary Role in Bioactivity | Effect on Physicochemical Properties | Example Bioactivity Consequence |
---|---|---|---|
5-Methyl (e.g., C5) | Metabolic shielding, hydrophobic filling | ↑ LogP (moderate), ↑ Metabolic stability | Enhanced cellular permeability & sustained target exposure [7] |
3-Carboxylic Acid | Ionic/H-bonding with targets, solubility | ↑ Aqueous solubility, ↓ LogP (ionized form) | Improved target affinity (CDK2/VEGFR-2 inhibition) & formulation |
6-Oxo (Lactam) | Hydrogen-bonding, structural rigidity | Defines tautomeric form, ↑ Dipole moment | Key for binding site recognition and scaffold stability [6] |
The synergy between the methyl group and carboxylic acid is particularly significant. While the methyl group offers subtle electronic and steric tuning and metabolic protection, the carboxylic acid provides essential polarity, target engagement capability, and salt-forming potential. This combination, anchored on the dihydropyridazine core, creates a versatile building block for developing inhibitors of pharmacologically relevant enzymes, particularly kinases implicated in oncology . Future design efforts leverage this scaffold for further derivatization at N1 or exploration of bioisosteres for the carboxylic acid, maintaining its critical interactions while optimizing pharmacokinetics [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: